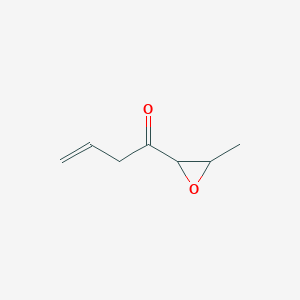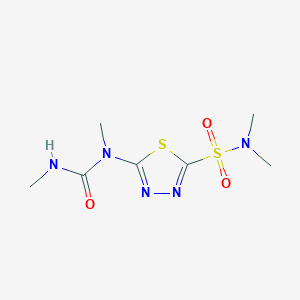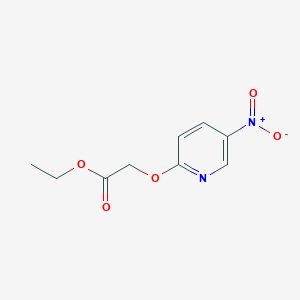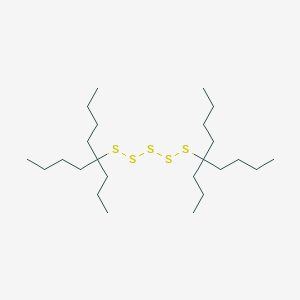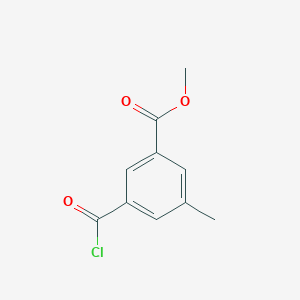
tert-Butylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylarsine: is an organoarsenic compound with the chemical formula (CH₃)₃CAsH₂. It is a colorless, clear liquid with a molecular weight of 134.05 g/mol . This compound is primarily used in the semiconductor industry for the deposition of compound semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butylarsine can be synthesized through the reaction of arsenic trichloride (AsCl₃) with tert-butyl lithium (LiC₄H₉) to form this compound (CH₃)₃CAsH₂ . The reaction is typically carried out in an inert atmosphere to prevent oxidation and requires careful handling due to the toxicity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and flammable nature of the reagents and products .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Substitution: It can undergo substitution reactions where the arsenic-hydrogen bonds are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) can be used under controlled conditions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various this compound derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: tert-Butylarsine is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the semiconductor industry, this compound is used in metal-organic chemical vapor deposition (MOCVD) processes to produce high-purity gallium arsenide (GaAs) and indium arsenide (InAs) thin films . These materials are essential for the manufacture of electronic and optoelectronic devices such as LEDs and solar cells .
Mécanisme D'action
The mechanism of action of tert-Butylarsine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic processes or serve as precursors for the deposition of thin films in semiconductor manufacturing . The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or substrates used .
Comparaison Avec Des Composés Similaires
Trimethylarsine (CH₃)₃AsH: Similar in structure but with three methyl groups instead of tert-butyl groups.
Triphenylarsine (C₆H₅)₃As: Contains three phenyl groups instead of tert-butyl groups.
Uniqueness: tert-Butylarsine is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled deposition and precise molecular interactions are required .
Propriétés
Numéro CAS |
4262-43-5 |
|---|---|
Formule moléculaire |
C4H9As |
Poids moléculaire |
132.04 g/mol |
InChI |
InChI=1S/C4H9As/c1-4(2,3)5/h1-3H3 |
Clé InChI |
QTQRGDBFHFYIBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[As] |
Description physique |
Clear colorless liquid with an unpleasant odor; [Akzo Nobel MSDS] |
Pression de vapeur |
125.0 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)

